molecular formula C17H15BrO3S B249433 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone

2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone

Cat. No. B249433
M. Wt: 379.3 g/mol
InChI Key: PZJRWUVDMRBUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone, also known as BMSM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In

Mechanism of Action

The mechanism of action of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain. Inhibition of these enzymes leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which are involved in the regulation of mood, memory, and cognition.
Biochemical and Physiological Effects:
2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone has been shown to exhibit several biochemical and physiological effects. Studies have shown that 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Furthermore, 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone has also been shown to exhibit anti-inflammatory activity, which is attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone is its potent inhibitory activity against various enzymes, which makes it a potential lead compound for the development of novel drugs for the treatment of various neurological disorders and cancer. Furthermore, 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone exhibits good solubility in common organic solvents, which makes it easy to handle in the laboratory.
However, one of the main limitations of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone is its low water solubility, which makes it difficult to administer orally. Furthermore, the toxicity profile of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone is not well established, which makes it important to conduct further toxicological studies before its clinical use.

Future Directions

There are several future directions for the research on 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone. One of the main directions is the development of novel drugs for the treatment of neurological disorders and cancer based on the structure of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone. Furthermore, the mechanism of action of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone needs to be further elucidated to understand its potential applications in other fields such as material science. Finally, the toxicity profile of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone needs to be further established to ensure its safe use in clinical settings.

Synthesis Methods

The synthesis of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone involves the reaction of 4-bromobenzene sulfonyl chloride with 3,4-dihydro-2-naphthol in the presence of a base such as pyridine. The resulting compound is then subjected to a reduction reaction using sodium borohydride to yield 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone. The overall yield of the synthesis process is around 70%, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters in the brain and play a crucial role in the pathogenesis of several neurological disorders such as Alzheimer's disease and Parkinson's disease.
Furthermore, 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone has also been investigated for its potential anticancer activity. Studies have shown that 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

properties

Product Name

2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone

Molecular Formula

C17H15BrO3S

Molecular Weight

379.3 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonylmethyl]-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C17H15BrO3S/c18-14-7-9-15(10-8-14)22(20,21)11-13-6-5-12-3-1-2-4-16(12)17(13)19/h1-4,7-10,13H,5-6,11H2

InChI Key

PZJRWUVDMRBUFH-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(=O)C1CS(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1CS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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